1-(5-Fluoro-2-nitrophenyl)ethanone
Overview
Description
1-(5-Fluoro-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6FNO3 and a molecular weight of 183.14 g/mol . It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, with an ethanone group at the para position relative to the nitro group. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Fluoro-2-nitrophenyl)ethanone can be synthesized through several methods. One common method involves the nitration of 5-fluoro-2-hydroxyacetophenone, followed by the reduction of the nitro group to form the desired product . The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 1-(5-Amino-2-nitrophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(5-Fluoro-2-nitrophenyl)acetic acid.
Scientific Research Applications
1-(5-Fluoro-2-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-nitrophenyl)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-5-nitrophenyl)ethanone: Similar structure but with different positional isomerism.
5-Fluoro-2-hydroxy-3-nitroacetophenone: Contains a hydroxy group instead of an ethanone group.
Uniqueness
1-(5-Fluoro-2-nitrophenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a nitro group on the phenyl ring makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Biological Activity
Overview
1-(5-Fluoro-2-nitrophenyl)ethanone, with the molecular formula CHFNO and a molecular weight of 183.14 g/mol, is an organic compound that has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 2250-48-8 |
Molecular Weight | 183.14 g/mol |
Molecular Formula | CHFNO |
Boiling Point | Not available |
The biological activity of this compound is largely attributed to its structural features, particularly the nitro and fluoro groups. The nitro group can be reduced to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The presence of fluorine enhances the compound's stability and bioavailability, making it a promising scaffold for drug design .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibition of growth, particularly against Gram-positive bacteria.
Case Study: Antimicrobial Efficacy
A recent study tested this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored in several studies. The compound has shown promise in inhibiting cancer cell proliferation in vitro.
Research Findings on Anticancer Activity
In vitro studies have demonstrated that treatment with varying concentrations of this compound leads to significant reductions in cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values for these cell lines were reported as follows:
Cell Line | IC (µM) |
---|---|
MCF-7 | 12 |
HeLa | 10 |
The mechanism underlying this activity is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.
Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC µM) |
---|---|---|
This compound | Staphylococcus aureus: 15 | MCF-7: 12 |
1-(2-Fluoro-5-nitrophenyl)ethanone | Staphylococcus aureus: 25 | MCF-7: >20 |
4'-Fluoro-3'-nitroacetophenone | Staphylococcus aureus: 20 | MCF-7: >25 |
This table illustrates that while similar compounds exhibit varying levels of antimicrobial and anticancer activities, this compound shows superior efficacy in both categories .
Properties
IUPAC Name |
1-(5-fluoro-2-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAGKEZJDCSVOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90535351 | |
Record name | 1-(5-Fluoro-2-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90535351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2250-48-8 | |
Record name | 1-(5-Fluoro-2-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90535351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-fluoro-2-nitrophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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